

2-Iodopentane: A Versatile Intermediate in Organic Synthesis

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Compound of Interest

Compound Name: **2-Iodopentane**

Cat. No.: **B127505**

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Abstract

2-Iodopentane, a secondary alkyl iodide, serves as a valuable and versatile intermediate in a variety of organic transformations. Its utility stems from the reactivity of the carbon-iodine bond, which readily participates in nucleophilic substitution and elimination reactions, as well as the formation of organometallic reagents. These reactions make **2-Iodopentane** a key building block for the synthesis of a diverse range of organic molecules, including pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for the use of **2-Iodopentane** in several key synthetic operations.

Introduction

2-Iodopentane ($C_5H_{11}I$) is a colorless to light yellow liquid with the chemical structure illustrated below. The iodine atom, being an excellent leaving group, makes the C2 carbon susceptible to attack by nucleophiles and facilitates elimination reactions.^{[1][2]} This reactivity is central to its role as a synthetic intermediate.

Key applications of **2-Iodopentane** include:

- Formation of Grignard Reagents: As a precursor to pentylmagnesium iodide, it enables the formation of new carbon-carbon bonds.^{[3][4]}
- Nucleophilic Substitution (S_N2) Reactions: It allows for the introduction of a variety of functional groups at the C2 position of the pentane chain.^{[5][6]}

- Elimination (E2) Reactions: It serves as a substrate for the synthesis of pentene isomers.[\[7\]](#)
[\[8\]](#)

Physicochemical Data

A summary of the key physical and chemical properties of **2-iodopentane** is provided in Table 1.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ I	[9]
Molecular Weight	198.05 g/mol	[9]
CAS Number	637-97-8	[9]
Boiling Point	145-146 °C	[9]
Density	1.51 g/mL	[9]
Appearance	Colorless to light yellow liquid	
Solubility	Insoluble in water, soluble in organic solvents (e.g., ether, acetone)	

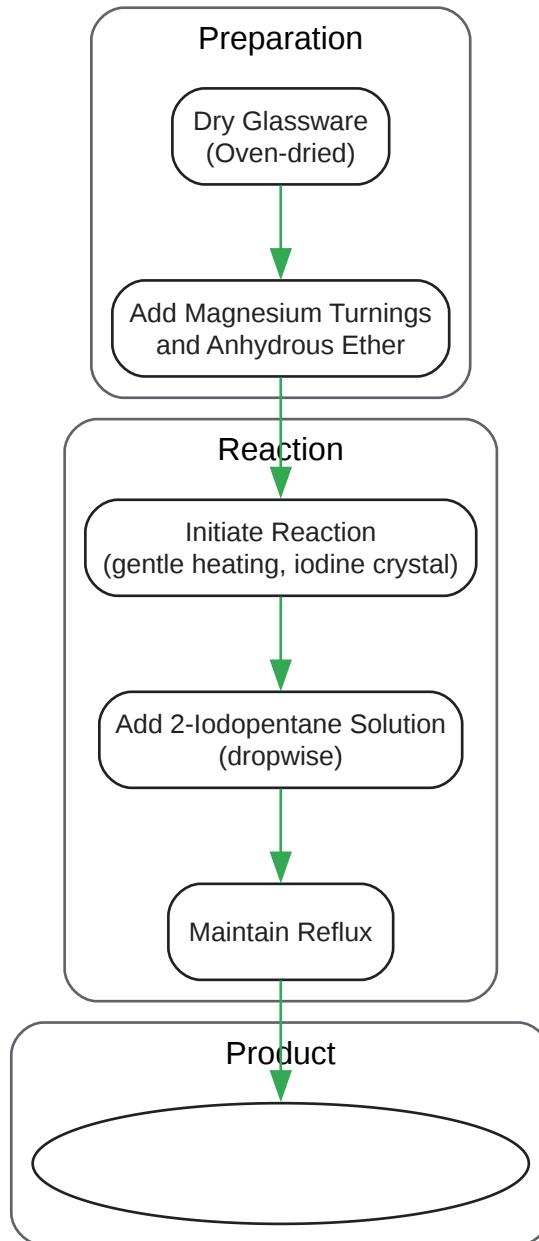
Table 1. Physicochemical properties of **2-iodopentane**.

Applications and Experimental Protocols

Preparation of Grignard Reagents

2-Iodopentane is an excellent starting material for the preparation of the corresponding Grignard reagent, 2-pentylmagnesium iodide. This organometallic compound is a potent nucleophile and a strong base, widely used in organic synthesis to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[\[3\]](#)[\[4\]](#)[\[8\]](#)

Workflow for Grignard Reagent Formation

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Caption: Workflow for Grignard Reagent Formation.

Experimental Protocol: Synthesis of 2-Pentylmagnesium Iodide

Materials:

- **2-Iodopentane** (1.0 eq)
- Magnesium turnings (1.2 eq)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Iodine crystal (catalytic amount)
- Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Set up an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
- To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine.
- In the dropping funnel, prepare a solution of **2-iodopentane** (1.0 eq) in anhydrous diethyl ether.
- Add a small portion of the **2-iodopentane** solution to the magnesium turnings.
- Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.[3]
- Once the reaction has started, add the remaining **2-iodopentane** solution dropwise at a rate that maintains a gentle reflux.[3]
- After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete reaction.
- The resulting grey-to-brown solution of 2-pentylmagnesium iodide is ready for use in subsequent reactions.

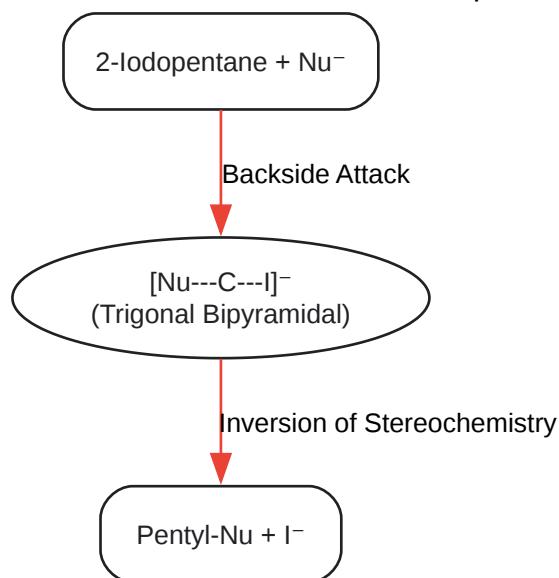
Quantitative Data:

The concentration of the prepared Grignard reagent should be determined by titration before use. A typical yield for the formation of Grignard reagents from secondary alkyl iodides is in the range of 80-95%.

Nucleophilic Substitution (S_N2) Reactions

2-Iodopentane readily undergoes S_N2 reactions with a variety of nucleophiles, leading to the formation of new C-Nu bonds with inversion of stereochemistry at the C2 center.^{[5][6]} This is a powerful method for introducing functional groups such as azides, nitriles, and alkoxides.

S_N2 Reaction Mechanism of 2-Iodopentane



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Caption: S_N2 Reaction Mechanism of **2-Iodopentane**.

Experimental Protocol: Synthesis of 2-Azidopentane

Materials:

- **2-Iodopentane** (1.0 eq)
- Sodium azide (NaN_3) (1.5 eq)
- Dimethylformamide (DMF) or Acetone
- Round-bottom flask, reflux condenser

Procedure:

- In a round-bottom flask, dissolve **2-iodopentane** (1.0 eq) in DMF.
- Add sodium azide (1.5 eq) to the solution.
- Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude 2-azidopentane.
- Purify the product by distillation or column chromatography.

Quantitative Data:

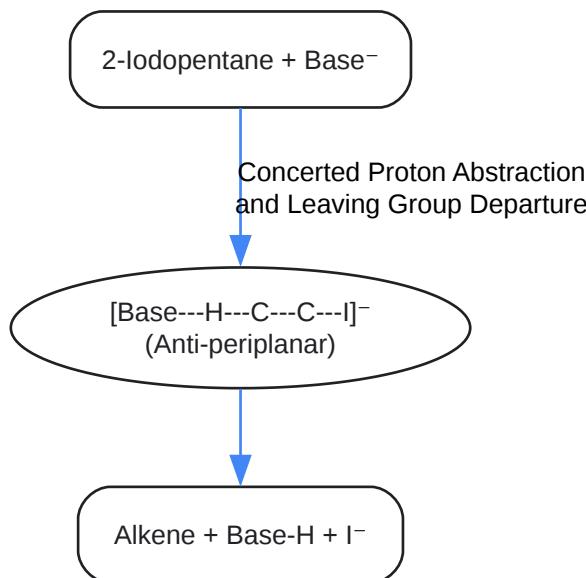
Nucleophile	Product	Solvent	Temperature (°C)	Yield (%)
NaN_3	2-Azidopentane	DMF	70	~85-95
NaCN	2-Cyanopentane	DMSO	100	~70-80
$\text{CH}_3\text{CO}_2\text{Na}$	2-Pentyl acetate	Acetone	Reflux	~80-90

Table 2. Representative S_n2 reactions of **2-iodopentane**. Yields are typical for secondary alkyl iodides under these conditions.

Elimination (E2) Reactions

When treated with a strong, sterically hindered base, **2-iodopentane** undergoes an E2 elimination to form alkenes. The regioselectivity of this reaction is dependent on the nature of the base used. A small, strong base like ethoxide will favor the more substituted Zaitsev product (pent-2-ene), while a bulky base like potassium tert-butoxide will favor the less substituted Hofmann product (pent-1-ene).[2][7][8]

E2 Elimination Mechanism of 2-Iodopentane



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Caption: E2 Elimination Mechanism of **2-Iodopentane**.

Experimental Protocol: Synthesis of Pent-1-ene

Materials:

- **2-Iodopentane** (1.0 eq)

- Potassium tert-butoxide (1.5 eq)
- tert-Butanol
- Round-bottom flask, distillation apparatus

Procedure:

- In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in tert-butanol.
- Heat the solution to reflux.
- Add **2-iodopentane** (1.0 eq) dropwise to the refluxing solution.
- The product, pent-1-ene, will distill as it is formed. Collect the distillate in a cooled receiver.
- Continue the reaction until no more product distills.
- Wash the distillate with water to remove any remaining tert-butanol.
- Dry the organic layer over anhydrous calcium chloride and re-distill to obtain pure pent-1-ene.

Quantitative Data:

Base	Major Product	Minor Product	Solvent	Yield (%)
Potassium tert-butoxide	Pent-1-ene (Hofmann)	Pent-2-ene (Zaitsev)	t-Butanol	~70-80
Sodium ethoxide	Pent-2-ene (Zaitsev)	Pent-1-ene (Hofmann)	Ethanol	~80-90

Table 3. Regioselectivity in the E2 elimination of **2-iodopentane**.

Safety Information

2-Iodopentane is a flammable liquid and should be handled in a well-ventilated fume hood.[9] It is harmful if swallowed and causes skin and eye irritation.[9] Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

2-Iodopentane is a highly useful intermediate in organic synthesis, providing access to a wide array of compounds through Grignard reagent formation, nucleophilic substitution, and elimination reactions. The protocols outlined in this document provide a foundation for the application of **2-iodopentane** in research and development settings.

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